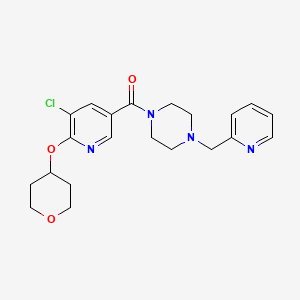

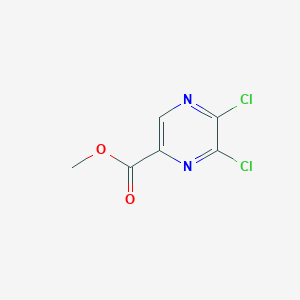

![molecular formula C15H15F3N8O2 B2545349 3-metil-6-(4-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)piperazin-1-il)pirimidina-2,4(1H,3H)-diona CAS No. 2320851-62-3](/img/structure/B2545349.png)

3-metil-6-(4-(3-(trifluorometil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)piperazin-1-il)pirimidina-2,4(1H,3H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The structure suggests the presence of a pyrimidine core, a triazolo[4,3-b]pyridazine moiety, and a piperazine ring, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to the compound , involves a two-step process starting from pyridine and dichloropyridazine derivatives . Similarly, the synthesis of chromeno[3',2':5,6]pyrido[2,3-d]pyrimidine derivatives starts from a hydrazinylated chromenopyridopyrimidine, which is then reacted with various electrophilic reagents to yield a range of heteroannulated compounds .

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores, such as the triazolo[4,3-b]pyridazine ring, which is known for its biological activity, particularly in the context of genotoxicity and H4 receptor antagonism . The piperazine ring is a common feature in drug molecules and can be metabolically bioactivated, leading to the formation of reactive intermediates . The pyrimidine ring is another important pharmacophore, often found in compounds with antiproliferative activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is diverse. For example, the triazolo[4,3-b]pyridazine moiety can undergo bioactivation, leading to the formation of genotoxic intermediates such as glyoxal . The pyrimidine derivatives can react with aromatic aldehydes to form a variety of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine-4,6-diones . Additionally, the piperazine ring can be modified to mitigate bioactivation pathways and reduce mutagenicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structures. The presence of the trifluoromethyl group, for instance, can significantly affect the lipophilicity and metabolic stability of the molecule . The piperazine ring can impact the solubility and basicity of the compound, which in turn can influence its pharmacokinetic profile . The pyrimidine core is likely to contribute to the compound's ability to engage in hydrogen bonding, which is important for its interaction with biological targets .

Aplicaciones Científicas De Investigación

- Los investigadores han investigado el potencial antibacteriano de este compuesto. Se probaron quince derivados recién sintetizados contra Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli) strains usando el método de dilución en microbroth . Estudios adicionales podrían explorar su mecanismo de acción y posibles aplicaciones clínicas.

- El esqueleto de triazol fusionado en este compuesto se ha explorado para construir materiales energéticos altamente estables térmicamente. Estos materiales son cruciales para aplicaciones en propelentes, explosivos y pirotecnia . Investigar sus propiedades de liberación de energía y estabilidad podría conducir a formulaciones innovadoras.

Actividad Antibacteriana

Materiales Energéticos

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N8O2/c1-23-12(27)8-11(19-14(23)28)25-6-4-24(5-7-25)10-3-2-9-20-21-13(15(16,17)18)26(9)22-10/h2-3,8H,4-7H2,1H3,(H,19,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQDASONIYQAPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

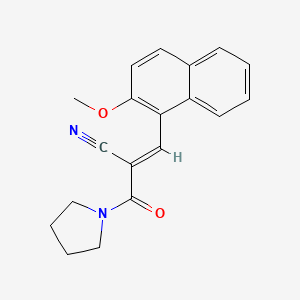

![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)

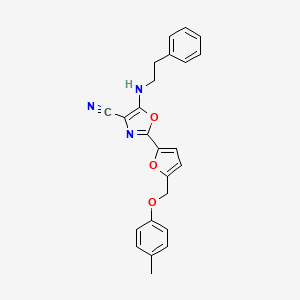

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)

![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![Imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2545286.png)

![3-[(3-Fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine](/img/structure/B2545288.png)